molecular formula C21H19BrN4O3 B2441863 6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477845-37-7

6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B2441863
CAS RN: 477845-37-7
M. Wt: 455.312
InChI Key: XREPQURDZCKGNJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C21H19BrN4O3 and its molecular weight is 455.312. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazine Derivatives in Medicinal Chemistry

Triazine derivatives are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been synthesized and evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. Their potent pharmacological activities make triazine nuclei an attractive core for future drug development. The structural versatility of triazine allows for the creation of numerous synthetic derivatives, indicating a potential pathway for developing new therapeutics based on the specific triazine derivative you are interested in (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Triazine-Based Materials in Optoelectronics

In the field of materials science, particularly in optoelectronics, triazine-based compounds have garnered interest. The incorporation of triazine structures into polymers and other materials has been explored for their potential in enhancing the properties of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The inherent properties of triazine derivatives, such as their thermal stability and electronic characteristics, make them suitable for applications in creating more efficient and durable electronic components. This suggests that the triazine core of the mentioned compound could offer pathways for developing advanced materials with tailored electronic properties (B. Squeo, M. Pasini, 2020).

Environmental Considerations

While the primary focus is on the beneficial applications of triazine derivatives, it is also crucial to consider the environmental aspects related to the use and synthesis of such compounds. Studies have focused on the microbial degradation and environmental toxicity of triazine derivatives, providing insights into their fate in the environment and potential impacts. Understanding the degradation pathways and environmental behavior of these compounds is essential for developing safer and more sustainable chemical processes and materials (M. I. Khan, Jaejin Lee, Joonhong Park, 2012).

properties

IUPAC Name

6-[(E)-3-(4-bromoanilino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-13-10-14(2)12-17(11-13)26-21(29)25(3)20(28)19(24-26)18(27)8-9-23-16-6-4-15(22)5-7-16/h4-12,23H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPQURDZCKGNJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CNC3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/NC3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(4-Bromoanilino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

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